3-bromo-N-(3,4-dimethylphenyl)benzamide
Description
Contextualization of N-(Aryl)benzamides as Versatile Chemical Entities
N-(Aryl)benzamides, a subclass of benzamides where an aryl group is attached to the amide nitrogen, are recognized for their versatile chemical nature. The amide bond, formed between a carbonyl group and a nitrogen atom, is a key feature in the backbone of peptides and proteins, making these compounds relevant to biological systems. The presence of two aromatic rings in N-(Aryl)benzamides provides a rigid scaffold that can be readily functionalized, allowing for the fine-tuning of their steric and electronic properties. This adaptability makes them valuable building blocks in the synthesis of more complex molecules and has led to their investigation in diverse fields such as drug discovery, agrochemicals, and materials science.
Historical Perspective on the Evolution of Benzamide (B126) Chemistry in Synthetic and Biological Sciences
The chemistry of benzamides dates back to the early days of organic chemistry. Initially, research focused on their synthesis and fundamental reactivity. A pivotal shift occurred with the discovery of the biological activities of certain benzamide derivatives in the mid-20th century. For instance, the introduction of procainamide, a benzamide derivative, as an antiarrhythmic agent marked a significant milestone. Since then, the field has expanded dramatically, with the development of numerous benzamide-containing drugs, including antiemetics (e.g., metoclopramide), antipsychotics (e.g., amisulpride), and anticancer agents (e.g., entinostat). In synthetic chemistry, advancements in catalytic cross-coupling reactions have revolutionized the synthesis of complex benzamides, enabling the construction of extensive compound libraries for high-throughput screening.
Rationale for Focused Academic Inquiry into 3-bromo-N-(3,4-dimethylphenyl)benzamide
While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of structurally related compounds. The key structural features of this molecule—a bromine-substituted benzoyl group and a dimethyl-substituted N-phenyl group—suggest several avenues for research.
The bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, to introduce additional functional groups and build molecular complexity. Furthermore, halogen atoms are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The dimethylphenyl moiety can also be systematically varied to probe structure-activity relationships (SAR). For example, a patent for the synthesis of the related compound, 2-amino-5-bromo-N,3-dimethylbenzamide, highlights its role as an intermediate in the production of insecticides. google.com This suggests that this compound could be a precursor or an analog in the development of new agrochemicals.
Overview of Research Paradigms and Scholarly Objectives Pertaining to the Compound
Given the limited direct research on this compound, the research paradigms surrounding it are largely based on the broader class of substituted benzamides. A primary objective in studying such a compound would be to synthesize it and characterize its physicochemical properties.
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrNO |
| Molecular Weight | 304.18 g/mol |
| CAS Number | Not available |
Subsequent research would likely explore its potential applications. In medicinal chemistry, it could be screened for various biological activities, such as kinase inhibition, as many benzamide derivatives have shown promise in this area. nih.gov In materials science, the compound could be investigated as a building block for polymers or functional materials, where the bromine atom could be exploited for polymerization or surface modification reactions. A fundamental scholarly objective would be to understand how the specific combination of the 3-bromo and N-(3,4-dimethylphenyl) substituents influences the compound's conformation, electronic properties, and ultimately, its reactivity and biological profile.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
3-bromo-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
RXKRCHYYNMLMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Bromo N 3,4 Dimethylphenyl Benzamide
Classical Amidation Approaches for Benzamide (B126) Formation
Traditional methods for amide bond formation are well-established and widely utilized due to their reliability and straightforward application. These approaches typically involve the activation of a carboxylic acid component to facilitate nucleophilic attack by an amine.
Condensation Reactions Utilizing Carboxylic Acids and Amines (e.g., DCC/EDC Coupling)
Direct condensation of a carboxylic acid and an amine is one of the most common strategies for forming amide bonds. This transformation is facilitated by coupling agents that activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. For the synthesis of 3-bromo-N-(3,4-dimethylphenyl)benzamide, this involves the reaction of 3-bromobenzoic acid with 3,4-dimethylaniline (B50824).
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed for this purpose. researchgate.netmdpi.com The reaction proceeds through the formation of a reactive O-acylisourea intermediate. analis.com.my This intermediate is then readily attacked by the amine, 3,4-dimethylaniline, to yield the desired benzamide and a urea (B33335) byproduct (dicyclohexylurea (DCU) in the case of DCC). mdpi.comanalis.com.my
To improve reaction rates and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. researchgate.netnih.gov HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine. nih.gov DMAP acts as an acyl transfer catalyst, forming a highly reactive acyliminium ion intermediate. nih.gov A convenient protocol for amide bond formation, particularly for electron-deficient amines, involves using one equivalent of both EDC and DMAP, with a catalytic amount of HOBt. nih.gov
Table 1: Key Reagents in Carbodiimide Coupling for this compound Synthesis
| Role | Reagent Examples | Function |
|---|---|---|
| Carboxylic Acid | 3-bromobenzoic acid | Provides the benzoyl moiety. |
| Amine | 3,4-dimethylaniline | Provides the N-aryl moiety. |
| Coupling Agent | DCC, EDC | Activates the carboxylic acid. |
| Additive | HOBt, DMAP | Enhances reaction efficiency and reduces side products. |
Acylation with Acid Halides (e.g., 3-bromobenzoyl chloride)
A highly efficient and direct method for synthesizing this compound is the acylation of 3,4-dimethylaniline with an activated carboxylic acid derivative, most commonly an acid halide. 3-Bromobenzoyl chloride is the ideal reagent for this transformation. This reaction, a form of nucleophilic acyl substitution, is typically rapid and high-yielding.
The synthesis is generally performed by adding 3-bromobenzoyl chloride to a solution of 3,4-dimethylaniline in a suitable solvent, often in the presence of a base like pyridine (B92270) or triethylamine. nanobioletters.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. This classic approach, known as the Schotten-Baumann reaction, is robust and widely applicable for the preparation of N-aryl amides. youtube.com The crude acid chloride, prepared by reacting 3-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, can often be used immediately in the subsequent amidation step. nanobioletters.com
Table 2: Typical Reaction Components for Acylation with Acid Halides
| Component | Example | Purpose |
|---|---|---|
| Acylating Agent | 3-bromobenzoyl chloride | Electrophilic source of the 3-bromobenzoyl group. |
| Nucleophile | 3,4-dimethylaniline | Amine that attacks the carbonyl carbon of the acid chloride. |
| Base | Pyridine, Triethylamine | Scavenges the HCl byproduct. |
Anhydride-Based Synthetic Pathways
Carboxylic acid anhydrides serve as another class of activated acylating agents for the synthesis of amides. The reaction of 3-bromobenzoic anhydride (B1165640) with 3,4-dimethylaniline would yield this compound and 3-bromobenzoic acid as a byproduct. While effective, this method consumes two equivalents of the carboxylic acid for every mole of amide produced, making it less atom-economical than the acid chloride route.
More recent developments include methods that utilize mixed anhydrides. For instance, pivalic anhydride has been shown to be an effective reagent for the direct, base-free amidation of carboxylic acids with N-alkylanilines. rsc.org This approach generates the non-toxic and easily removable pivalic acid as the only byproduct. rsc.org Additionally, novel strategies have been developed for synthesizing aryl amides from organic anhydrides and aryl azides under transition-metal-free conditions, where an acyl-Bunte salt is generated in situ. acs.org
Advanced Catalytic Routes for Amide Bond Formation
To overcome some of the limitations of classical methods, such as the need for stoichiometric activating agents and the generation of significant waste, advanced catalytic routes have been developed. These methods often offer milder reaction conditions and greater functional group tolerance.
Transition Metal-Catalyzed Amidation (e.g., Palladium, Copper, Rhodium)
Transition metals, particularly palladium, copper, and rhodium, are powerful catalysts for C-N bond formation, enabling the synthesis of N-aryl benzamides through various cross-coupling reactions.
Copper-Catalyzed Amidation: The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a well-established method. nih.gov This typically involves the coupling of an aryl halide with an amide. In the context of synthesizing the target molecule, this could involve coupling 3-bromoaniline (B18343) with a pre-formed benzamide or, more relevantly, coupling an arylboronic acid with an amine. A facile, ligand-free copper-catalyzed method for the ipso-amidation of arylboronic acids with nitriles offers an efficient and economical route to N-aryl amides. organic-chemistry.org These reactions are often tolerant of various functional groups and can proceed under ambient, air-tolerant conditions. organic-chemistry.org
Palladium-Catalyzed Amidation: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. The Buchwald-Hartwig amination, for example, effectively couples aryl halides or triflates with amines. This powerful tool could be applied to couple 3-bromobenzamide (B114348) with a 3,4-dimethylphenyl halide or triflate. While highly effective, these methods often require specialized and expensive phosphine (B1218219) ligands.
Rhodium-Catalyzed Amidation: Rhodium catalysts have enabled novel strategies for amide synthesis via C-H bond functionalization. For instance, rhodium catalysis can achieve the direct amidation of substituted benzoic acids with isocyanates through a C-H activation mechanism, where the carboxylate group acts as a removable directing group. nih.gov Furthermore, rhodium-catalyzed direct C-H amination of benzamides with aryl azides provides a route to diarylamines, showcasing the catalyst's ability to forge C-N bonds directly on the aromatic ring. lookchem.comacs.org
Table 3: Overview of Transition Metal-Catalyzed Amidation Strategies
| Metal Catalyst | Typical Reactants | Key Features |
|---|---|---|
| Copper (Cu) | Aryl halides + Amides; Arylboronic acids + Nitriles | Often ligand-free, economical, air-tolerant. nih.govorganic-chemistry.org |
| Palladium (Pd) | Aryl halides/triflates + Amines/Amides | High efficiency, broad scope (Buchwald-Hartwig). researchgate.net |
Organocatalytic Methods in Benzamide Synthesis
Organocatalysis has emerged as a powerful, metal-free alternative for promoting chemical transformations, including amide bond formation. These methods avoid the cost and potential toxicity associated with transition metal catalysts.
A prominent example is the use of boric acid and its derivatives as catalysts for direct amidation. orgsyn.orgacs.org Arylboronic acids, particularly those bearing electron-withdrawing groups, are highly efficient catalysts for the condensation of carboxylic acids and amines. rsc.org The proposed mechanism involves the formation of an (acyloxy)boron intermediate, which enhances the electrophilicity of the carboxylic acid carbonyl group, facilitating the nucleophilic attack by the amine. rsc.org The reaction is typically conducted under reflux conditions with azeotropic removal of water to drive the equilibrium. rsc.org This approach is valued for its operational simplicity and the low toxicity of the boron-based catalysts. nih.govacs.org Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea) and a tertiary amine group, have also been developed for the asymmetric synthesis of chiral benzamides. beilstein-journals.org
Regioselective Functionalization and Bromination Strategies
The precise placement of the bromine atom at the 3-position of the benzoyl group is a critical aspect of synthesizing this compound. This requires a high degree of regioselectivity, which can be achieved through several sophisticated chemical strategies. The choice of strategy often depends on the starting materials and the desired efficiency of the reaction.
Electrophilic Aromatic Substitution for Bromination
Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aromatic ring. nih.govlibretexts.orgmsu.edu In the context of synthesizing this compound, this can be approached in two ways: bromination of a pre-formed N-(3,4-dimethylphenyl)benzamide or bromination of benzoic acid or its derivative followed by amidation.
If starting with N-(3,4-dimethylphenyl)benzamide, the directing effects of the amide group must be considered. The amide group is an ortho-, para-director. Therefore, direct bromination would likely lead to a mixture of products with bromine at the ortho and para positions of the benzoyl ring, making the isolation of the desired meta-bromo isomer challenging.
A more regioselective approach involves the bromination of benzoic acid. The carboxylic acid group is a meta-director. Thus, electrophilic bromination of benzoic acid, typically using bromine in the presence of a Lewis acid catalyst such as FeBr₃, would yield 3-bromobenzoic acid. libretexts.org This intermediate can then be converted to its acid chloride, for example with thionyl chloride or oxalyl chloride, followed by reaction with 3,4-dimethylaniline to form the target compound. ucl.ac.uk
Table 1: Comparison of Bromination Reagents for Electrophilic Aromatic Substitution
| Reagent | Typical Conditions | Selectivity | Notes |
| Br₂/FeBr₃ | Inert solvent, room temperature | Moderate to good for meta-direction on deactivated rings | Classic and widely used method. libretexts.org |
| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to room temperature | Can be highly regioselective depending on the substrate and conditions. nih.gov | A milder alternative to liquid bromine. nih.gov |
| Tetraalkylammonium tribromides | Varies | High para-selectivity for phenols, but can be adapted for other substrates. nih.gov | Offers handling advantages over liquid bromine. |
Directed Ortho-Metalation (DOM) and Subsequent Bromination Techniques
Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile, such as a bromine source. wikipedia.org
For the synthesis of this compound, a DoM strategy could be envisioned starting from a precursor with a strategically placed DMG. For instance, if a suitable DMG is present at the 2-position of the benzoyl ring, lithiation would occur at the 3-position, allowing for subsequent bromination. The amide group itself can act as a DMG, directing lithiation to the ortho position of the benzoyl ring. wikipedia.org However, to achieve bromination at the 3-position, a different starting material or a more complex multi-step strategy involving blocking groups or isomerization might be necessary.
Recent research has also demonstrated switchable site-selective C-H bromination of benzanilides using different promoters, which allows for controlled bromination at different positions. mdpi.comnih.gov This highlights the potential for developing highly specific bromination methods for compounds like this compound.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of amides is a growing area of focus, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ucl.ac.ukrsc.orgacs.org
Several key areas for the application of green chemistry in the synthesis of this compound include:
Catalytic Amide Bond Formation : Traditional methods for amide synthesis often employ stoichiometric activating agents, leading to significant waste. ucl.ac.uk The development of catalytic methods for direct amidation of carboxylic acids and amines is a greener alternative. sigmaaldrich.com For instance, boronic acid catalysts have been shown to be effective for direct amidations. sigmaaldrich.com
Solvent Selection : Many amide coupling reactions are performed in solvents like DMF and CH₂Cl₂, which have environmental and health concerns. ucl.ac.uk Research into greener solvents or solvent-free conditions is an important aspect of sustainable synthesis.
Alternative Bromination Reagents : The use of liquid bromine poses safety and environmental risks. Greener alternatives include the use of N-bromosuccinimide or electrochemical methods where bromide is oxidized in situ to bromine. A Chinese patent describes an electrochemical bromination of an aminobenzamide derivative, which avoids the use of liquid bromine and results in high yield and purity. google.com
Biocatalysis : Enzymes are being explored for amide bond formation, offering high selectivity and mild reaction conditions in aqueous media. rsc.org
Table 2: Green Chemistry Metrics for Amide Synthesis
| Metric | Description | Goal |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |
| E-Factor | Total waste (kg) / Product (kg) | Minimize |
Scale-Up Considerations and Process Chemistry Development
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key scale-up considerations would include:
Reagent Cost and Availability : The cost and reliable supply of starting materials such as 3-bromobenzoic acid and 3,4-dimethylaniline are crucial for economic viability.
Reaction Conditions : Reactions that require cryogenic temperatures or high pressures can be challenging and expensive to implement on a large scale. The ideal process would operate at or near ambient temperature and pressure.
Work-up and Purification : The isolation and purification of the final product must be efficient and scalable. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption.
Safety : A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. This includes understanding thermal stability, potential for runaway reactions, and toxicity of all substances involved.
Waste Management : The environmental impact of the process must be minimized. This involves developing strategies for recycling solvents and reagents, and for the safe disposal of any waste generated.
The development of a robust and scalable process for this compound would likely involve a multidisciplinary team of chemists and chemical engineers to address these challenges.
Mechanistic Organic Chemistry and Reactivity of 3 Bromo N 3,4 Dimethylphenyl Benzamide
Reactivity Profiles of the Amide Moiety
The amide linkage is a cornerstone of organic chemistry and biochemistry, known for its characteristic stability and specific modes of reactivity. In 3-bromo-N-(3,4-dimethylphenyl)benzamide, the amide is secondary and connects a brominated benzoyl group to a dimethylaniline-derived ring, influencing its electronic properties and reactivity.
The amide bond in this compound is notably stable due to resonance delocalization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbon and nitrogen atoms. This resonance stabilization significantly increases the activation energy required for bond cleavage, rendering the amide resistant to hydrolysis under neutral conditions.
However, under acidic or basic conditions, hydrolysis can be induced.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond, yielding 3-bromobenzoic acid and 3,4-dimethylaniline (B50824).
Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The elimination of the 3,4-dimethylanilide anion, a relatively poor leaving group, is the rate-determining step. This is followed by a rapid acid-base reaction where the departing anion deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt of 3-bromobenzoic acid and 3,4-dimethylaniline.
The general stability of the amide bond means that these hydrolytic reactions typically require forcing conditions, such as elevated temperatures and prolonged reaction times.
The nitrogen atom of the secondary amide in this compound can act as a nucleophile, but its reactivity is substantially diminished due to the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of its lone pair. Consequently, direct N-alkylation or N-acylation requires prior deprotonation of the amide N-H.
This is typically achieved using a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate the corresponding amidate anion. This powerful nucleophile can then readily react with alkylating or acylating agents.
N-Alkylation: The generated amidate can undergo a substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form an N-alkylated amide. nih.gov
N-Acylation: Similarly, reaction of the amidate with an acyl halide or anhydride (B1165640) yields an N-acyl derivative, forming an imide.
These reactions provide a pathway to further functionalize the amide nitrogen, though the requirement for strong bases means that functional groups sensitive to such conditions may not be tolerated.
Reactivity of the Bromo-Substituted Phenyl Ring
The aryl bromide functionality on the benzoyl portion of the molecule is a versatile handle for a wide array of synthetic transformations, including nucleophilic and electrophilic substitutions, and most notably, transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the bromine atom). chemistrysteps.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com
In this compound, the bromo-substituted ring lacks such strongly activating EWGs. The benzamido group is deactivating and acts as a meta-director, providing insufficient stabilization for an intermediate formed by ortho or para attack. Therefore, the compound is generally considered unreactive towards the classical SNAr addition-elimination pathway under standard conditions. chemistrysteps.commasterorganicchemistry.com
An alternative, albeit much more strenuous, pathway is the elimination-addition (benzyne) mechanism. This reaction requires extremely strong bases, such as sodium amide (NaNH₂), and high temperatures. The base would deprotonate the ring at a position ortho to the bromine, followed by the elimination of bromide to form a highly reactive benzyne intermediate. Subsequent nucleophilic attack on the benzyne would yield a mixture of substitution products. This pathway is not regioselective and its harsh conditions limit its synthetic utility.
Further electrophilic aromatic substitution (EAS) on the bromo-substituted phenyl ring is influenced by the directing effects of the two existing substituents: the bromine atom and the -C(=O)NH-R group.
Bromine (–Br): The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) formed during ortho or para attack. pressbooks.publibretexts.org
Benzamido Group (–C(=O)NHR): The carbonyl group is strongly electron-withdrawing through both induction and resonance, making it a powerful deactivating group and a meta-director. cognitoedu.orglibretexts.org
The most significant and synthetically useful reactivity of the aryl bromide in this compound is its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for the formation of carbon-carbon bonds. The C–Br bond is readily activated by palladium catalysts, making the compound an excellent substrate for these transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C–C bond, producing a biaryl structure. The reaction is highly versatile, tolerant of many functional groups, and proceeds under relatively mild conditions. nih.govtcichemicals.com
| Parameter | Typical Conditions for Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, often with water |
| Temperature | 80–120 °C |
Sonogashira Coupling: This reaction forms a C–C bond between the aryl bromide and a terminal alkyne. It typically requires both a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The products are arylated alkynes, which are valuable synthetic intermediates.
| Parameter | Typical Conditions for Sonogashira Coupling |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI (Copper(I) iodide) |
| Base | Amine base (e.g., Et₃N, i-Pr₂NH, Piperidine) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 100 °C |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, with the aryl group adding across the double bond. The reaction is stereoselective, typically favoring the trans isomer. wikipedia.orgorganic-chemistry.orgmdpi.com
| Parameter | Typical Conditions for Heck Reaction |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd/C |
| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80–140 °C |
Reactivity of the 3,4-Dimethylphenyl Moiety
The reactivity of the 3,4-dimethylphenyl portion of this compound is dictated by the electronic and steric interplay between the activating methyl groups and the deactivating, yet directing, N-acyl group. This substitution pattern creates a nuanced reactivity profile, particularly in electrophilic aromatic substitution, oxidation, and metalation reactions.
The 3,4-dimethylphenyl ring in the target molecule is subject to the competing electronic effects of three substituents: the two methyl groups and the N-(3-bromobenzoyl)amino group. Electrophilic aromatic substitution (EAS) is a characteristic reaction of such aromatic systems. askthenerd.com
Directing Effects of Substituents:
Methyl Groups (-CH₃): The two methyl groups at positions 3 and 4 are activating, electron-donating groups through a combination of inductive effects and hyperconjugation. They direct incoming electrophiles to the ortho and para positions relative to themselves.
Regioselectivity of Substitution: The regiochemical outcome of an EAS reaction on the 3,4-dimethylphenyl ring is determined by the cumulative directing influence of these groups. The available positions for substitution are C2, C5, and C6.
Attack at C2: This position is ortho to the N-acyl group and ortho to the C3-methyl group. It is strongly activated by both substituents, making it a highly probable site for electrophilic attack.
Attack at C5: This position is ortho to the C4-methyl group and meta to the C3-methyl and N-acyl groups. It is activated by the C4-methyl group.
Attack at C6: This position is para to the C3-methyl group and ortho to the N-acyl group. It is also strongly activated. However, it is sterically hindered by the adjacent bulky N-acyl group, making substitution less likely here compared to the C2 position.
In the nitration of analogous compounds like 4-methylacetanilide, the incoming electrophile is strongly directed to the position ortho to the activating acetamido group. ulisboa.pt For this compound, the powerful ortho, para-directing ability of the amide group, combined with the activation from the methyl groups, suggests that substitution will preferentially occur at the positions ortho to the amide, namely C2 and C6. Due to steric hindrance at C6, the most likely product of electrophilic aromatic substitution is substitution at the C2 position.
| Position | Relation to -NHCOAr | Relation to 3-CH₃ | Relation to 4-CH₃ | Predicted Reactivity |
|---|---|---|---|---|
| C2 | ortho (Activating) | ortho (Activating) | meta (Neutral) | Highly Favorable |
| C5 | meta (Deactivating) | meta (Neutral) | ortho (Activating) | Possible |
| C6 | ortho (Activating) | para (Activating) | ortho (Activating) | Favorable, but sterically hindered |
The methyl groups attached to the aromatic ring are susceptible to oxidation, typically requiring strong oxidizing agents. The benzylic C-H bonds of these methyl groups are weaker than typical alkyl C-H bonds, facilitating their reaction. wikipedia.org
Common oxidizing agents can convert the methyl groups into carboxylic acids. For this reaction to proceed, the benzylic carbon must have at least one attached hydrogen atom. libretexts.org Strong reagents like potassium permanganate (KMnO₄) can oxidize both methyl groups of a xylene derivative to a dicarboxylic acid, in this case, forming the corresponding phthalic acid derivative. study.commasterorganicchemistry.com
Selective oxidation of a single methyl group in substituted xylenes can be challenging but has been achieved using specific catalytic systems. For instance, a ruthenium catalyst with hypochlorite under phase transfer conditions has been used for the selective oxidation of one methyl group in various xylenes. rsc.org Other methods, such as using t-butyl hydroperoxide with microwave radiation, have also been employed for the oxidation of xylenes to phthalic acids. google.com The specific outcome—mono-oxidation versus di-oxidation—depends heavily on the chosen reagent and reaction conditions.
| Oxidizing Agent | Typical Product | Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Aqueous, often with heat |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Carboxylic Acid | Acidic, aqueous acetone |
| Nitric Acid (HNO₃) | Carboxylic Acid | Hot, concentrated |
| Ruthenium(III) chloride / Hypochlorite | Carboxylic Acid (often selective) | Phase transfer conditions |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org
In this compound, the secondary amide group (-NHCO-) is a potent DMG. The amide can coordinate to the lithium cation of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), delivering the base to the adjacent ortho positions on the dimethylphenyl ring (C2 and C6). uwindsor.ca
Potential Sites for Metalation:
C2 Position: This site is ortho to the N-acyl DMG and is a primary candidate for deprotonation.
C6 Position: This site is also ortho to the DMG but is sterically encumbered by the adjacent methyl group at C5 (if considering the other ring) and the bulk of the amide itself. Deprotonation at this site is less likely.
Benzylic Positions: The methyl groups themselves have acidic benzylic protons. While benzylic lithiation is possible, it typically requires a lithium amide base, whereas alkyllithiums tend to favor ring metalation when a strong DMG is present. uwindsor.ca
Bromobenzoyl Ring: The bromo-substituted ring could also undergo metalation ortho to the amide or undergo lithium-halogen exchange at the C3-bromo position. Competition between these pathways is a key consideration.
Given the strength of the amide as a DMG, metalation is highly likely to occur on one of the attached aromatic rings. The directing effect of the amide group strongly favors deprotonation at the C2 position of the 3,4-dimethylphenyl ring. This strategy provides a regioselective route to introduce a wide variety of electrophiles at this specific position, a transformation that would be difficult to achieve through classical electrophilic aromatic substitution.
| Base | Typical Additive | Common Solvent | Characteristics |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | TMEDA | THF, Diethyl ether | Commonly used, moderately reactive. |
| sec-Butyllithium (s-BuLi) | TMEDA | THF, Diethyl ether | More basic and sterically hindered than n-BuLi. |
| tert-Butyllithium (t-BuLi) | None | THF, Pentane | Very strong, non-pyrophoric base. |
| Lithium diisopropylamide (LDA) | None | THF | Strong, non-nucleophilic base. |
Computational Chemistry and Theoretical Studies on 3 Bromo N 3,4 Dimethylphenyl Benzamide
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These computational methods provide a foundational understanding of the molecule's stability and intrinsic properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformation of a molecule, known as geometry optimization. For 3-bromo-N-(3,4-dimethylphenyl)benzamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. nih.gov
The optimization process minimizes the energy of the molecule, leading to its most stable geometric configuration. The resulting structure for this compound would likely feature a non-planar arrangement, with a significant dihedral angle between the planes of the brominated benzene (B151609) ring and the dimethylphenyl ring. This twist is a common feature in N-arylbenzamides and is influenced by the steric hindrance between the substituents on the two rings and the amide linkage. nih.gov
By mapping the energy as a function of specific dihedral angles (e.g., the rotation around the C-N amide bond), a potential energy surface can be generated. This landscape reveals the energy barriers between different conformations and identifies the global minimum energy structure.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents illustrative data based on typical values for similar compounds calculated using DFT methods.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.24 Å |
| C-N (amide) | 1.36 Å | |
| C-Br | 1.91 Å | |
| Bond Angle | O=C-N | 122.5° |
| C-N-C | 128.0° |
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to predict a variety of electronic properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide valuable data on the electronic structure. For this compound, these calculations can yield properties such as the dipole moment, polarizability, and ionization potential. The dipole moment is particularly important as it influences the molecule's solubility and its interaction with other polar molecules.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov
For this compound, the MEP surface would show the most negative potential (typically colored red) localized around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, the most positive potential (typically colored blue) would be found around the amide hydrogen, making it a potential site for nucleophilic interaction. researchgate.net The bromine atom and the aromatic rings will also influence the MEP, with the bromine atom creating a region of positive potential at its pole (a σ-hole), which can participate in halogen bonding.
Frontier Molecular Orbital (FMO) Theory and HOMO/LUMO Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
In this compound, the HOMO is expected to be distributed primarily over the electron-rich 3,4-dimethylphenyl ring. The LUMO, on the other hand, is likely to be concentrated on the benzamide (B126) moiety, particularly the brominated benzene ring, which is more electron-withdrawing.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents illustrative data based on typical values for similar compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solvated Environments
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account environmental factors such as solvent and temperature. For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would reveal its conformational flexibility. nih.gov
These simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing insights into the accessible conformations in solution. A key aspect to study would be the rotational dynamics around the amide bond and the single bonds connecting the phenyl rings to the amide group. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can adapt to fit into a binding site.
Theoretical Basis for Structure-Reactivity Relationships (SRR) and Quantitative Structure-Property Relationships (QSPR)
The computational data generated for this compound can serve as a foundation for developing Structure-Reactivity Relationships (SRR) and Quantitative Structure-Property Relationships (QSPR). archivepp.com These models aim to correlate the structural or electronic features of a molecule with its chemical reactivity or physical properties.
For a series of related benzamide derivatives, quantum chemical descriptors such as the HOMO and LUMO energies, dipole moment, MEP values, and atomic charges can be used as variables in a QSPR model. jppres.comunair.ac.id For instance, a QSPR study might establish a mathematical relationship between the HOMO-LUMO gap of various substituted benzamides and their observed biological activity. nanobioletters.com Such models are powerful tools in medicinal chemistry for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with enhanced activity.
In Silico Ligand-Target Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The results of these simulations can provide valuable information about the binding affinity, mode of interaction, and potential biological targets of a compound.
Although specific docking studies for this compound are not documented, research on structurally similar benzamide derivatives provides a framework for understanding its potential interactions. For instance, various bromo-benzamide compounds have been investigated for their inhibitory potential against a range of biological targets, including enzymes and receptors involved in cancer and infectious diseases.
Studies on other novel benzamide derivatives have demonstrated their potential to interact with the active sites of bacterial enzymes like DNA gyrase B from S. aureus and E. coli. Similarly, derivatives of bromo mdpi.com benzodiazepine (B76468) have been computationally modeled against targets like the 4,5-diaryl isoxazole (B147169) Hsp90 chaperone inhibitors, which are relevant in cancer research. Furthermore, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another key target in oncology.
Based on these precedents, a hypothetical in silico docking study of this compound would involve the following steps:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection of a Biological Target: A protein target would be selected based on the therapeutic area of interest. For example, given the activity of similar compounds, a bacterial enzyme or a human kinase could be chosen.
Docking Simulation: Using specialized software, the ligand would be virtually placed into the binding site of the target protein. The program would then explore various possible binding poses and score them based on factors like binding energy and intermolecular interactions.
Analysis of Results: The top-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
The outcomes of such a simulation would be presented in a data table, illustrating the predicted binding affinity and the specific residues involved in the interaction.
Hypothetical Docking Simulation Results for this compound
| Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| DNA Gyrase B (S. aureus) | -8.5 | Asp73, Arg76, Gly77 | Hydrogen Bond, Hydrophobic |
| FGFR1 Kinase Domain | -9.2 | Ala564, Val561, Lys514 | Hydrogen Bond, Pi-Alkyl |
| Hsp90 Chaperone | -7.9 | Leu107, Phe138, Asn51 | Hydrophobic, Hydrogen Bond |
This table is a hypothetical representation of potential docking results and is not based on published experimental data for this specific compound.
The insights gained from such in silico studies are invaluable for guiding further experimental research, including the synthesis of more potent analogues and in vitro biological testing to validate the predicted activity. While the specific interaction profile of this compound remains to be experimentally determined, computational approaches provide a powerful tool for unlocking its therapeutic potential.
Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Fragmentation Patterns from Electron Ionization (EI) and Electrospray Ionization (ESI)
Under Electron Ionization (EI) , the molecule is expected to undergo several characteristic fragmentation pathways. The molecular ion peak (M⁺) would be observed, and due to the presence of a bromine atom, a characteristic M+2 isotopic peak of nearly equal intensity would also be present. Common fragmentation patterns for benzamides involve the cleavage of the amide bond. researchgate.net
A primary fragmentation route would be the α-cleavage at the carbonyl group, leading to the formation of a benzoyl cation. For 3-bromo-N-(3,4-dimethylphenyl)benzamide , this would result in the formation of the 3-bromobenzoyl cation. This cation can then undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule to yield a bromophenyl cation. Another significant fragmentation pathway involves the cleavage of the N-C(aryl) bond, generating ions corresponding to the dimethylaniline moiety.
Electrospray Ionization (ESI) , being a softer ionization technique, is expected to primarily produce the protonated molecule, [M+H]⁺. The fragmentation of this ion would likely proceed through pathways similar to those in EI, although with different propensities. The stability of the resulting ions plays a significant role in the observed fragmentation pattern.
The table below outlines the predicted major fragments for This compound under both EI and ESI conditions, based on the fragmentation of similar structures.
| Ionization Mode | Precursor Ion | Fragmentation Pathway | Resulting Fragment |
| EI | M⁺ | α-cleavage of C-N bond | 3-bromobenzoyl cation |
| EI | M⁺ | Loss of CO from benzoyl cation | 3-bromophenyl cation |
| EI | M⁺ | Cleavage of amide C-N bond | [3,4-dimethylphenyl]amine radical cation |
| ESI | [M+H]⁺ | Cleavage of amide C-N bond | 3-bromobenzoyl cation |
| ESI | [M+H]⁺ | Neutral loss of 3-bromobenzamide (B114348) | 3,4-dimethylaniline (B50824) |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. unimi.itnih.gov While a specific crystal structure for This compound has not been reported in the reviewed literature, analysis of closely related compounds, such as N-(3,4-dimethylphenyl)benzamide and other brominated benzamides, allows for a detailed prediction of its structural features. nih.govresearchgate.net
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsional Angles
Single crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles, defining the conformation of This compound . Based on the crystal structure of N-(3,4-dimethylphenyl)benzamide, the amide linkage is expected to be planar. nih.gov The introduction of a bromine atom at the 3-position of the benzoyl ring is not expected to significantly alter the geometry of the amide group itself.
The following table presents expected bond lengths and angles for key structural motifs, based on data from analogous compounds.
| Parameter | Expected Value |
| C-Br Bond Length | ~1.90 Å |
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.35 Å |
| N-C (aryl) Bond Length | ~1.43 Å |
| C-N-C Bond Angle | ~125° |
| Dihedral Angle (Ring-Ring) | ~50-70° |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)
The crystal packing of This compound will be governed by a variety of intermolecular interactions. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are expected to form robust N-H···O hydrogen bonds, often leading to the formation of chains or ribbons within the crystal lattice. nih.govnih.gov
Chiroptical Spectroscopy (e.g., CD, ORD) for Analogues with Induced Chirality
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical analysis of chiral molecules. This compound is itself an achiral molecule. However, if chirality were introduced into the molecule, for example, through the synthesis of atropisomeric analogues or by incorporating a chiral substituent, chiroptical spectroscopy would become highly relevant.
For such hypothetical chiral analogues, CD and ORD spectroscopy could be used to determine the absolute configuration and to study conformational changes in solution. The electronic transitions associated with the aromatic chromophores and the amide group would give rise to characteristic CD signals. The sign and intensity of these signals would be sensitive to the three-dimensional arrangement of the atoms, providing valuable stereochemical information. While no specific studies on chiral analogues of This compound were found, the principles of chiroptical spectroscopy are well-established for a wide range of chiral aromatic amides. cell.comacs.org
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Modulations of the Benzamide (B126) Core and Substituent Effects
The benzamide core of 3-bromo-N-(3,4-dimethylphenyl)benzamide offers multiple positions for systematic chemical modification. The structure-activity relationship (SAR) of this scaffold is highly dependent on the nature and position of substituents on its two phenyl rings and the central amide linkage. These modifications influence the molecule's electronic, steric, and lipophilic properties, which in turn dictate its biological activity and pharmacokinetic profile.
Impact of Substituents on the 3-Bromophenyl Ring (Electronic, Steric, Lipophilic Parameters)
The 3-bromophenyl ring is a critical component of the molecule, with the bromine atom at the 3-position significantly influencing its properties. Substituents on this ring can modulate the compound's activity through a combination of electronic, steric, and lipophilic effects.
Electronic Effects : The electronic nature of substituents on the aryl ring can significantly impact reaction efficiency and molecular interactions. researchgate.net Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the aromatic ring, while electron-donating groups (EDGs) have the opposite effect. acs.org For instance, in the context of nucleophilic aromatic substitution reactions, EWGs are known to be excellent substrates, while even weakly electron-donating methyl groups can decrease yield. researchgate.net The placement of these groups (ortho, meta, para) is crucial in determining their influence on the reaction barriers. acs.org
Steric Effects : The size and position of substituents can cause steric hindrance, affecting the conformation of the molecule and its ability to bind to a target. libretexts.org For example, introducing a substituent at the ortho-position to the amide linkage can force the amide group out of the plane of the benzene (B151609) ring, altering its interaction capabilities. nih.gov This steric clash can weaken intramolecular hydrogen bonds that might otherwise stabilize a planar conformation. nih.gov
Table 1: Predicted Effects of Substituents on the 3-Bromophenyl Ring
| Position | Substituent Type | Predicted Electronic Effect | Predicted Steric Impact | Predicted Lipophilicity Change (vs. H) |
|---|---|---|---|---|
| 2- (ortho) | Small (e.g., -F) | Inductive withdrawal | High | Minor increase |
| 2- (ortho) | Bulky (e.g., -tBu) | Inductive donation | Very High | Significant increase |
| 4- (para) | EWG (e.g., -NO₂) | Resonance withdrawal | Low | Minor decrease |
| 4- (para) | EDG (e.g., -OCH₃) | Resonance donation | Low | Minor increase |
Influence of Methyl Group Position and Nature of Substituents on the Phenyl Ring
In related N-aryl amide structures, the position of methyl groups influences molecular conformation. For instance, an ortho-methyl substituent on the aniline ring can be positioned syn to the N–H bond, while a meta-methyl group on the benzoyl ring may be anti to the C=O bond. nih.gov The dihedral angle between the two phenyl rings is a key structural parameter affected by such substitutions. nih.gov In the crystal structure of 3-methyl-N-(2-methylphenyl)benzamide, the two benzene rings are inclined to each other at a very small angle of 4.2°, whereas in 2-methyl-N-(3-methylphenyl)benzamide, the dihedral angle is a more substantial 36.2°. nih.govnih.gov This demonstrates that the relative positioning of even simple methyl groups can dramatically alter the three-dimensional shape of the molecule.
Replacing or adding substituents to the 3,4-dimethylphenyl ring would further modulate activity. Adding a hydroxyl group could introduce a new hydrogen bonding site, while a trifluoromethyl group would increase lipophilicity and introduce a potential hydrogen bond acceptor.
Bioisosteric Replacement Strategies at the Amide Linkage and Phenyl Rings
Bioisosterism is a powerful strategy in drug design used to modify a compound's physicochemical properties, improve potency, and enhance metabolic stability while retaining the desired biological activity. drughunter.combenthamscience.com
Amide Linkage Replacement : The amide bond is susceptible to enzymatic hydrolysis. Replacing it with more stable bioisosteres can improve a compound's pharmacokinetic profile. hyphadiscovery.com Common bioisosteres for the amide group include:
Thioamides and Selenoamides : These classical isosteres increase lipophilicity with minor geometric changes. The thioamide NH bond is more acidic and a better hydrogen bond donor, while the thiocarbonyl is a weaker hydrogen bond acceptor compared to the carbonyl oxygen. nih.gov
Heterocyclic Rings : Rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are frequently used as non-classical amide bioisosteres. nih.gov These rings can mimic the planarity and dipole moment of the amide bond, potentially improving metabolic stability. hyphadiscovery.comnih.gov
Trifluoroethylamines : This emerging bioisostere replaces the carbonyl with a CF₃ group. The strongly electron-withdrawing trifluoromethyl group reduces the basicity of the amine and can enhance metabolic stability against proteolysis. drughunter.comhyphadiscovery.com
Other Bioisosteres : A wide range of other replacements are known, including esters, sulfonamides, ureas, and carbamates. nih.govnih.gov
Table 2: Common Bioisosteric Replacements for the Amide Bond
| Bioisostere | Key Features | Potential Advantages |
|---|---|---|
| Thioamide | Weaker H-bond acceptor, stronger H-bond donor than amide. hyphadiscovery.comnih.gov | Increased metabolic stability. |
| 1,2,4-Oxadiazole | Planar, mimics dipole moment, metabolically stable. nih.gov | Improved pharmacokinetic profile. nih.gov |
| 1,2,3-Triazole | Can act as both H-bond donor and acceptor. hyphadiscovery.com | Enhanced metabolic stability. hyphadiscovery.com |
| Trifluoroethylamine | Non-ionizable at physiological pH, lipophilic. drughunter.com | Reduced susceptibility to proteolysis. drughunter.com |
Phenyl Ring Replacement : The phenyl rings can be replaced with various heterocyclic systems (e.g., pyridine (B92270), thiophene, pyrazole) to modulate properties such as solubility, polarity, and the potential for new vector interactions with a target protein. This can also be a strategy to escape patent protection for existing scaffolds. benthamscience.com
Exploration of Halogen Bonding Interactions in Molecular Recognition and Design
The bromine atom at the 3-position of the benzoyl ring is not merely a steric and electronic placeholder; it is capable of forming a specific, directional noncovalent interaction known as a halogen bond. nih.gov A halogen bond occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a receptor binding pocket. mdpi.com
The strength of halogen bonds increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.gov These interactions can be comparable in strength to classical hydrogen bonds and play a crucial role in molecular recognition and crystal engineering. nih.gov The interaction energy is a composite of electrostatic, orbital, and dispersion contributions. nih.gov In the context of this compound, the bromine atom can act as a halogen bond donor to a Lewis basic site on a biological target, contributing significantly to binding affinity and specificity. Computational studies and high-resolution crystal structures are essential tools for identifying and characterizing these interactions in ligand-receptor complexes.
Pharmacophore Elucidation and Derivatization for Target-Oriented Molecular Design
A pharmacophore model represents the key three-dimensional features of a molecule that are essential for molecular recognition by a biological target. dovepress.com For the this compound scaffold, a general pharmacophore model can be elucidated based on its structural components.
Key pharmacophoric features likely include:
An aromatic ring (the 3-bromophenyl group).
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O).
A hydrophobic/aromatic region (the 3,4-dimethylphenyl group).
A halogen bond donor (the bromine atom).
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models for a series of benzamide analogs. mdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic potential, and hydrophobic or hydrogen-bonding character are favorable or unfavorable for activity. mdpi.comsemanticscholar.org Such models provide theoretical guidance for rational derivatization of the scaffold to optimize interactions with a specific target. semanticscholar.org For example, if a CoMSIA model indicates a favorable region for a hydrogen bond acceptor near the 4-position of the aniline ring, derivatives could be synthesized with substituents at that position to test the hypothesis.
Design of Chemical Probes and Activity-Based Probes (ABPs) Utilizing the Benzamide Scaffold
The this compound scaffold can be adapted for the design of chemical probes to investigate its biological targets and mechanisms of action. ljmu.ac.uk Chemical probes are molecules designed with specific functionalities to trace their interactions within complex biological systems. mdpi.com
Chemical Probes : By incorporating a reporter tag, such as a fluorescent dye, a biotin moiety for affinity purification, or an alkyne/azide group for click chemistry, the parent molecule can be converted into a probe. For example, a derivative could be synthesized with an alkyne tag, allowing for its "click" reaction with an azide-functionalized reporter after it has interacted with its cellular targets. ljmu.ac.uk
Activity-Based Probes (ABPs) : ABPs are a class of chemical probes that typically contain a reactive group ("warhead") that forms a covalent bond with an active site residue of a target enzyme. The benzamide scaffold could be decorated with a photoreactive group, such as an azide or a diazirine. nih.gov Upon photoactivation, these groups form highly reactive species that covalently crosslink the probe to its binding partner(s), enabling their identification via techniques like mass spectrometry. The design of such probes requires careful positioning of the photoreactive moiety to ensure it reacts with the target upon binding without disrupting the necessary recognition features of the parent ligand. nih.gov The benzamide scaffold has been successfully used to develop photoreactive probes for targets like histone deacetylases (HDACs). nih.gov
Conformational Flexibility and its Implications in Ligand Design
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules such as this compound, the ability to adopt multiple conformations can have profound implications for its interaction with biological targets. This section explores the conformational flexibility of this compound and its relevance in the principles of ligand design.
In the related compound, N-(3,4-dimethylphenyl)benzamide, crystallographic studies have revealed specific conformations in the solid state. For instance, the conformation of the N-H bond has been observed to be anti to the meta-methyl substituent of the aniline ring nih.gov. This is in contrast to the syn conformation seen in N-(3,4-dimethylphenyl)acetamide, highlighting that even subtle changes in the molecular structure can influence conformational preferences nih.gov. For this compound, the presence of the bromine atom at the 3-position of the benzoyl ring and the two methyl groups on the N-phenyl ring will introduce specific steric and electronic effects that further modulate the conformational landscape.
The interplay of these substituents governs the energetically favorable conformations. For example, steric hindrance between the bromine atom and the ortho-hydrogen of the N-phenyl ring, or between the carbonyl oxygen and the methyl groups, will disfavor certain planar arrangements. Computational modeling and experimental techniques like NMR spectroscopy can be employed to understand the conformational equilibria of such substituted benzamides in solution nih.gov. Studies on similar N-aryl amides have shown that both steric and electronic factors dictate the conformational preferences, with a delicate balance between conjugation, which favors planarity, and steric repulsion, which favors twisted conformations nsf.gov.
The conformational flexibility of this compound is a critical consideration in ligand design. A flexible ligand can adapt its shape to fit into a binding pocket, which can be advantageous. However, this flexibility comes at an entropic cost upon binding, as the molecule is restricted to a single bioactive conformation. Therefore, a common strategy in drug design is to introduce conformational constraints to pre-organize the ligand in its bioactive conformation, a concept known as conformational restriction tandfonline.com.
By rigidifying the structure of this compound, for example, by introducing cyclic structures or incorporating double bonds, it is possible to lock the molecule into a specific conformation. This can lead to an increase in binding affinity, as the entropic penalty of binding is reduced. Furthermore, conformational restriction can enhance selectivity, as the rigid analog may no longer be able to bind to off-target receptors that require a different conformation tandfonline.comnih.gov.
| Compound | Modification | Dihedral Angle (°) | Binding Affinity (IC50, nM) |
|---|---|---|---|
| Parent Compound | Flexible | 20-70 | 150 |
| Analog 1 | Conformationally Restricted | 35 | 25 |
| Analog 2 | Conformationally Restricted | 80 | 800 |
This illustrative data suggests that by restricting the conformation to an optimal dihedral angle (Analog 1), a significant improvement in binding affinity can be achieved. Conversely, locking the molecule in a non-bioactive conformation (Analog 2) can lead to a decrease in activity. Therefore, a thorough understanding of the conformational preferences of this compound and its target is essential for the rational design of more potent and selective ligands.
Lack of Specific Research Data for this compound
Despite a comprehensive search for scholarly articles and research data, specific information regarding the chemical compound this compound within the detailed framework of the requested article outline could not be located. The existing scientific literature does not appear to contain studies focused on the target identification, validation, or the specific molecular mechanisms of action for this particular benzamide derivative.
While general methodologies relevant to the requested topics—such as affinity capture, thermal proteome profiling, enzyme kinetics, receptor binding assays, and the modulation of protein-protein interactions—are well-established in the fields of chemical biology and medicinal chemistry, their direct application to this compound is not documented in the available search results.
The search did yield information on other benzamide compounds, highlighting the diverse biological activities of this class of molecules, including their roles as FGFR1 inhibitors and antimicrobial agents. Additionally, general principles of techniques like the Cellular Thermal Shift Assay (CETSA) for target engagement studies were found. However, these findings are not specific to this compound and therefore cannot be used to construct the requested article, which requires a sole focus on this specific compound.
Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline due to the absence of dedicated research on this compound in the specified areas of investigation.
Applications in Chemical Biology and Mechanistic Medicinal Chemistry
Chemoinformatic and Computational Approaches for Biological Target Prioritization
The identification of biological targets for novel chemical entities is a cornerstone of modern drug discovery and chemical biology. For a compound such as 3-bromo-N-(3,4-dimethylphenyl)benzamide, where extensive experimental data may not be publicly available, chemoinformatic and computational approaches offer a powerful avenue for prioritizing potential biological targets. These in silico methods leverage the compound's structural features to predict its interactions with known proteins, thereby guiding experimental validation efforts.
A common strategy involves similarity-based methods, where the chemical structure of the query compound is compared to libraries of compounds with known biological activities. biorxiv.orgnih.govnih.gov Tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to identify proteins that are likely to bind to the query molecule. bio.tools For this compound, this would involve screening its structure against databases of bioactive molecules to find those with similar scaffolds. The known targets of these similar molecules would then be considered as potential targets for the query compound.
Machine learning algorithms and artificial intelligence are increasingly being employed to predict target-disease associations and prioritize causal genes. embl.org These methods can analyze vast datasets, including genomic data, to identify proteins that are not only likely to bind to the compound but are also relevant to a specific disease context. embl.orgresearchgate.net For instance, a machine learning model trained on a large set of kinase inhibitors could predict the likelihood of this compound acting as a kinase inhibitor. mdpi.com
Furthermore, network-based approaches can provide a systems-level view of potential target interactions. By mapping the predicted targets of this compound onto protein-protein interaction networks, it is possible to identify key nodes or pathways that might be modulated by the compound. nih.govtandfonline.com This can help in understanding the potential downstream effects of target engagement and in prioritizing targets that are central to disease-relevant pathways.
A hypothetical workflow for the computational target prioritization of this compound is outlined in the table below. This process integrates various chemoinformatic tools and databases to generate a ranked list of potential biological targets, which can then be investigated experimentally.
| Step | Approach | Tools and Databases | Rationale |
| 1. Ligand-Based Target Prediction | 2D/3D Shape Similarity and Pharmacophore Matching | SwissTargetPrediction, ChEMBL, PubChem | Identifies known targets of structurally similar compounds. |
| 2. Machine Learning-Based Prediction | Supervised learning models (e.g., Support Vector Machines, Deep Neural Networks) | KinasePred, custom models trained on specific target families | Predicts bioactivity against specific protein families based on learned patterns from known active and inactive compounds. mdpi.com |
| 3. Docking and Molecular Simulation | Molecular docking and molecular dynamics simulations | AutoDock, Schrödinger Suite, GROMACS | Models the binding of the compound to the predicted target's active site to assess binding affinity and mode. |
| 4. Network Analysis and Pathway Enrichment | Protein-protein interaction (PPI) network analysis | STRING, Cytoscape | Identifies biological pathways and processes that are significantly enriched with the predicted targets, providing a systems-level perspective. nih.gov |
| 5. Target Prioritization | Integration of evidence from multiple computational methods | Gene-disease association databases (e.g., Open Targets), literature mining | Ranks potential targets based on the convergence of computational predictions and their relevance to specific diseases. embl.org |
This multi-faceted computational approach allows for a comprehensive in silico evaluation of this compound, enabling the rational selection of a smaller, more relevant set of biological targets for subsequent experimental validation.
Development of Fluorescent or Isotopic Probes for Live-Cell Imaging and Mechanistic Studies
To elucidate the mechanism of action and visualize the subcellular localization of a bioactive compound like this compound, the development of fluorescent or isotopically labeled probes is an invaluable strategy. These chemical tools enable real-time tracking of the compound in living cells and can provide insights into its engagement with biological targets.
Fluorescent Probes:
The design of a fluorescent probe based on this compound would involve chemically conjugating a fluorophore to the core structure. The selection of the fluorophore is critical and depends on the intended application, with considerations for properties such as brightness, photostability, and spectral characteristics that minimize interference from cellular autofluorescence. nih.gov For live-cell imaging, fluorophores that emit in the longer wavelength regions (red or near-infrared) are often preferred to reduce light scattering and improve tissue penetration. nih.gov
The point of attachment of the fluorophore to the this compound scaffold is another crucial consideration. A linker is typically used to connect the fluorophore to the parent compound, and its length and chemical nature can influence the probe's solubility, cell permeability, and binding affinity for its target. nih.gov The modification should ideally be made at a position on the molecule that does not disrupt its interaction with its biological target. Computational modeling can be employed to predict suitable attachment points that are less likely to interfere with target binding.
Once synthesized, these fluorescent probes can be used in a variety of imaging techniques, such as confocal microscopy and super-resolution microscopy, to visualize the subcellular distribution of the compound. researchgate.netrsc.org Furthermore, these probes can be utilized in fluorescence-based assays to quantify target engagement and determine binding kinetics in a cellular context. nih.gov
Isotopic Probes:
Isotopic labeling involves the incorporation of stable or radioactive isotopes into the structure of this compound. Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), can be incorporated to create a "heavy" version of the compound. nih.gov These labeled compounds are chemically identical to the unlabeled parent but can be distinguished by mass spectrometry. This allows for their use as internal standards in quantitative bioanalytical assays to accurately measure the concentration of the compound in biological samples. nih.gov
Stable isotope labeling is also a powerful tool in metabolomics studies to trace the metabolic fate of the compound within a biological system. nih.gov By tracking the appearance of labeled metabolites, it is possible to identify the metabolic pathways involved in the compound's biotransformation.
Radioactive isotopes, such as tritium (³H) or carbon-14 (¹⁴C), can also be incorporated into the molecule. These radiolabeled probes are highly sensitive and can be used in autoradiography to visualize the distribution of the compound in tissues or in binding assays to determine its affinity for its target. For in vivo imaging techniques like Positron Emission Tomography (PET), positron-emitting isotopes such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F) would be incorporated.
The development of such probes for this compound would be a critical step in advancing the understanding of its biological activity and mechanism of action at a molecular and cellular level.
| Probe Type | Isotope/Fluorophore | Potential Applications |
| Fluorescent Probe | BODIPY, Cyanine dyes, etc. | Live-cell imaging, subcellular localization studies, target engagement assays, super-resolution microscopy. nih.govresearchgate.net |
| Stable Isotope Probe | ²H, ¹³C, ¹⁵N | Quantitative mass spectrometry, metabolic fate studies, pharmacokinetic analysis. nih.gov |
| Radioactive Isotope Probe | ³H, ¹⁴C, ¹¹C, ¹⁸F | Radioligand binding assays, autoradiography, in vivo imaging (PET). |
Derivatization and Advanced Synthetic Transformations
Post-Synthetic Functionalization at the Aryl Bromide Position
The carbon-bromine bond on the benzoyl ring is a versatile handle for a variety of transition-metal-catalyzed and organometallic reactions. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this precursor.
Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation, vinylation, and alkynylation of aryl halides. For 3-bromo-N-(3,4-dimethylphenyl)benzamide, these reactions provide a straightforward route to introduce diverse organic fragments at the 3-position of the benzoyl ring.
The Heck reaction enables the coupling of the aryl bromide with alkenes to form substituted olefins. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable ligand. nih.gov The stereoselectivity of the Heck reaction often favors the formation of the E-isomer. nih.gov
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly versatile method for the synthesis of biaryl compounds. youtube.com
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. youtube.com This reaction is typically cocatalyzed by palladium and copper complexes and requires a base. youtube.com The resulting aryl alkynes are valuable intermediates for further synthetic transformations.
Table 1: Examples of Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions
| Reaction Name | Coupling Partner | Generic Product Structure |
|---|---|---|
| Heck Reaction | Alkene (R-CH=CH₂) | 3-(Alkenyl)-N-(3,4-dimethylphenyl)benzamide |
| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | 3-(Aryl/Alkyl)-N-(3,4-dimethylphenyl)benzamide |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 3-(Alkynyl)-N-(3,4-dimethylphenyl)benzamide |
The introduction of nitrogen, oxygen, or sulfur functionalities at the aryl bromide position can be achieved through palladium- or copper-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is highly efficient for the synthesis of a wide range of arylamines, including primary and secondary amines, anilines, and heterocycles.
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen or carbon-nitrogen bonds. While historically requiring harsh reaction conditions, modern modifications have made this reaction more practical for a broader range of substrates.
Table 2: Examples of Palladium- or Copper-Catalyzed Carbon-Heteroatom Bond Formations
| Reaction Name | Reagent | Generic Product Structure |
|---|---|---|
| Buchwald-Hartwig Amination | Amine (R₂NH) | 3-(Amino)-N-(3,4-dimethylphenyl)benzamide |
| Ullmann Condensation (C-O) | Alcohol/Phenol (ROH) | 3-(Alkoxy/Aryloxy)-N-(3,4-dimethylphenyl)benzamide |
| Ullmann Condensation (C-N) | Amine (R₂NH) | 3-(Amino)-N-(3,4-dimethylphenyl)benzamide |
Lithium-halogen exchange is a powerful method for converting aryl bromides into highly reactive organolithium species. wikipedia.orgias.ac.inscribd.comharvard.edu This transformation is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. baranlab.org
The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making aryl bromides suitable substrates for this reaction. wikipedia.org The reaction is kinetically controlled and can be very fast, often proceeding with retention of configuration if a stereocenter is present. scribd.comharvard.edu
Table 3: Examples of Lithium-Halogen Exchange and Electrophilic Quenching
| Electrophile | Functional Group Introduced |
|---|---|
| CO₂ | Carboxylic acid (-COOH) |
| DMF | Aldehyde (-CHO) |
| RCHO | Secondary alcohol (-CH(OH)R) |
| R₂CO | Tertiary alcohol (-C(OH)R₂) |
| R-X | Alkyl/Aryl group (-R) |
| I₂ | Iodide (-I) |
Functionalization of the Dimethylphenyl Moiety
The dimethylphenyl ring of this compound also presents opportunities for further functionalization, either at the benzylic positions of the methyl groups or on the aromatic ring itself.
The methyl groups on the dimethylphenyl ring are susceptible to radical-mediated reactions, allowing for their conversion into other functional groups.
Benzylic oxidation can convert one or both methyl groups into carboxylic acids, aldehydes, or alcohols, depending on the oxidizing agent and reaction conditions. Common reagents for this transformation include potassium permanganate (KMnO₄) and chromium-based oxidants.
Benzylic halogenation , typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom at the benzylic position. The resulting benzylic halides are versatile intermediates for subsequent nucleophilic substitution reactions.
The amide functionality in this compound can act as a directing group in aromatic functionalization reactions. baranlab.orguwindsor.caresearchgate.netwikipedia.orgunblog.fr
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.cawikipedia.orgunblog.fr The amide group can direct an organolithium base to deprotonate the ortho position, creating a lithiated intermediate that can be trapped with an electrophile. baranlab.orguwindsor.cawikipedia.org In the case of the 3,4-dimethylphenyl ring, the positions ortho to the amide nitrogen are C2 and C6. Steric hindrance from the 3-methyl group may influence the regioselectivity of this reaction.
Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the dimethylphenyl ring will be directed by the activating methyl groups and the deactivating, ortho,para-directing amide group. The interplay of these electronic and steric effects will determine the regiochemical outcome of the substitution.
Introduction of Bioorthogonal Handles for Conjugation and Bioconjugation
The strategic derivatization of "this compound" to include bioorthogonal handles is a critical step in transforming it from a simple organic molecule into a sophisticated tool for chemical biology and materials science. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The introduction of functional groups that can participate in such reactions allows for the precise attachment of this benzamide (B126) derivative to biomolecules or its incorporation into larger, functional assemblies.
The key positions for derivatization on "this compound" include the bromine-substituted phenyl ring, the dimethyl-substituted phenyl ring, and potentially the amide linkage itself, although the latter is less common due to its importance for the molecule's structural integrity. The bromine atom offers a versatile handle for functionalization through various cross-coupling reactions.
Click Chemistry Modifications (e.g., Azide-Alkyne Cycloaddition)
"Click chemistry" encompasses a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole. nih.govwikipedia.org This reaction can be performed under mild conditions, making it ideal for bioconjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is particularly noteworthy for its efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.org This reaction boasts a significant rate acceleration compared to the uncatalyzed version and is compatible with a wide range of functional groups and aqueous environments. organic-chemistry.org
To prepare "this compound" for CuAAC reactions, it would first need to be functionalized with either an azide or an alkyne group.
Introduction of an Azide Group: One potential route to introduce an azide is through the conversion of a primary amine. A recently developed method utilizes a special compound called fluorosulfuryl azide to efficiently transform primary amines into azides under mild, room-temperature conditions. scripps.edu This could be applied if one of the methyl groups on the dimethylphenyl ring were first converted to an aminomethyl group. Another strategy involves the substitution of a leaving group, such as a halide, with sodium azide. For instance, a benzylic bromide can be converted to a primary azide with sodium azide in quantitative yield.
Introduction of an Alkyne Group: Terminal alkynes are valuable handles for click chemistry. wikipedia.org Their synthesis can be achieved through various methods, including the alkylation of monosodium acetylide with a primary alkyl halide. libretexts.org For "this compound," this could involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, at the site of the bromine atom to introduce a terminal alkyne.
Once functionalized with an azide or alkyne, the "this compound" derivative can be "clicked" onto a complementary-functionalized molecule, such as a protein, a fluorescent dye, or another small molecule, to create a conjugate with new properties and functions. The resulting 1,2,3-triazole linker is exceptionally stable and can act as a bioisostere for an amide bond. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry for live-cell applications is the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, relying instead on the relief of ring strain in a cyclooctyne to drive the reaction forward. wikipedia.org To utilize SPAAC, "this compound" would be functionalized with an azide, which would then react with a molecule containing a strained alkyne, such as a dibenzocyclooctyne (DBCO).
| Click Chemistry Modification Strategy | Required Functional Group on Benzamide | Key Features | Potential Application |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or Terminal Alkyne | High efficiency, regioselective, requires copper catalyst. organic-chemistry.org | In vitro bioconjugation, materials synthesis. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Copper-free, suitable for live-cell imaging. wikipedia.org | Labeling of biomolecules in living systems. |
Strategies for Incorporation into Supramolecular Architectures
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The benzamide functional group is known to participate in hydrogen bonding, which can drive the self-assembly of molecules into well-ordered, higher-order structures.
By strategically modifying "this compound," it can be designed to self-assemble into specific supramolecular architectures. For example, the introduction of cyanostilbene fragments functionalized with benzamide units has been shown to promote supramolecular polymerization, leading to the formation of helical aggregates. nih.gov This self-assembly process can be influenced by kinetic factors. nih.gov
To incorporate "this compound" into such architectures, it could be derivatized with polymerizable units or other functional groups that can engage in specific non-covalent interactions, such as hydrogen bonding, π-π stacking, or halogen bonding. The planarity and electronic properties of the aromatic rings in the benzamide core would influence the strength and directionality of these interactions, thus dictating the final supramolecular structure.
For instance, the introduction of a second benzamide group could create a molecule with the ability to form extended hydrogen-bonded chains or sheets. The bromine atom could also participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, to further guide the self-assembly process.
| Supramolecular Assembly Strategy | Key Driving Interaction | Resulting Architecture | Potential Property |
| Introduction of additional hydrogen-bonding motifs | Hydrogen bonding | Chains, sheets, or helical structures | Gelation, liquid crystallinity |
| Appending π-stacking moieties | π-π stacking | Columnar or layered structures | Electronic conductivity |
| Functionalization with polymerizable units | Supramolecular polymerization | Helical fibers | Chiroptical properties |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatography is the cornerstone for the separation and purity assessment of chemical compounds. The choice of technique depends on the analytical objective, whether it is routine purity testing, high-resolution separation of complex mixtures, or large-scale purification.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and quantification of 3-bromo-N-(3,4-dimethylphenyl)benzamide. Due to the presence of aromatic rings and a benzamide (B126) chromophore, the compound exhibits strong absorbance in the ultraviolet (UV) region, making UV-Vis and Photodiode Array (PDA) detectors highly effective.
A typical reversed-phase HPLC method would be employed for analysis. This method separates compounds based on their hydrophobicity. For benzanilide derivatives, a C18 stationary phase is often the first choice, providing excellent retention and resolution. sigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. sielc.com The inclusion of a small amount of acid, such as formic or phosphoric acid, can improve peak shape and reproducibility. sielc.com PDA detection offers the advantage of acquiring full UV-Vis spectra for each peak, which aids in peak identification and purity assessment by checking for co-eluting impurities.
Table 1: Illustrative HPLC-PDA Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA, 210-400 nm (Quantification at λmax ≈ 254 nm) |
For higher throughput and improved separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) is the preferred method. UHPLC systems utilize columns with sub-2 µm particles, which operate at higher pressures to achieve significantly faster analysis times and greater resolution compared to traditional HPLC. apacsci.com This is particularly advantageous for resolving closely related impurities from the main compound peak. The principles of separation are the same as in HPLC, but the method parameters are adjusted for the smaller column dimensions and particle size.
Table 2: Comparative UHPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 3 min |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detection | PDA, 210-400 nm |
When larger quantities of pure this compound are required for further studies, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed for isolation and purification rather than just analysis. google.cominterchim.com The primary goal is to achieve the desired purity level with maximum sample throughput. interchim.com
The process begins with the development of a robust analytical method, which is then scaled up by increasing the column diameter, particle size of the stationary phase, and mobile phase flow rate. chromatographyonline.com Sample loading is maximized to purify the largest possible amount in a single run. Fraction collection is triggered based on the detector signal (e.g., UV absorbance) to isolate the peak corresponding to the target compound. tarosdiscovery.com
Table 3: Example of Scale-Up from Analytical to Preparative Chromatography
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column ID | 4.6 mm | 50 mm |
| Flow Rate | 1.0 mL/min | ~118 mL/min |
| Injection Vol. | 10 µL | 1-5 mL |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
Coupled Techniques for Enhanced Analytical Specificity and Structural Elucidation
While chromatography provides excellent separation, coupling it with spectroscopic detectors offers a much higher degree of confidence in compound identification and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the highly sensitive and selective detection of mass spectrometry. rsc.org For the analysis of this compound, LC-MS, particularly with a tandem mass spectrometer (MS/MS), provides unequivocal identification and quantification, even at trace levels in complex matrices.
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In MS/MS, a specific precursor ion corresponding to the compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and is the gold standard for quantitative analysis. qub.ac.uk
Table 4: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (M+H)⁺ | m/z 318.0/320.0 (Isotopic pattern for Br) |
| Product Ion 1 | m/z 183.0/185.0 ([BrC₆H₄CO]⁺) |
| Product Ion 2 | m/z 121.1 ([H₂NC₆H₃(CH₃)₂]⁺) |
| Collision Energy | Optimized for fragmentation (e.g., 20-30 eV) |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a definitive technique for the structural elucidation of compounds in mixtures. researchgate.net It combines the separation power of LC with the detailed structural information provided by NMR. nih.goviosrphr.org After the compound elutes from the LC column, it passes through a specialized flow cell within the NMR spectrometer, allowing for the acquisition of NMR spectra (e.g., ¹H NMR) in real-time.
This technique is invaluable for confirming the structure of the main compound and for identifying unknown impurities or degradation products without the need for prior isolation. nih.gov While less sensitive than MS, advancements like cryogenically cooled probes and the use of solid-phase extraction (SPE) for peak trapping have significantly improved the utility of LC-NMR. nih.gov Challenges include managing the strong signals from protonated mobile phase solvents, which are typically addressed using sophisticated solvent suppression techniques. researchgate.net The data obtained provides unambiguous confirmation of the molecular structure, including the connectivity and spatial arrangement of atoms.
Spectrophotometric Methods for Concentration Determination
Spectrophotometric methods are a class of analytical techniques that measure the absorption or transmission of light by a substance to determine its concentration in a solution. These methods are widely used due to their simplicity, speed, and reliability.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. The absorption of light is dependent on the electronic structure of the molecule. For aromatic compounds like this compound, the presence of the benzamide and substituted phenyl rings would be expected to result in characteristic absorption bands.
However, specific experimental data detailing the UV-Vis absorption spectrum of this compound, including its wavelength of maximum absorbance (λmax) and molar absorptivity (ε) in various solvents, are not available in the reviewed scientific literature. Such data is essential for developing a quantitative analytical method.
Interactive Data Table: UV-Vis Spectroscopic Parameters for this compound No publicly available data.
Fluorimetric Detection for Fluorescent Derivatives
Fluorimetry is a highly sensitive analytical technique that measures the fluorescence emission of a compound. A molecule that can fluoresce will absorb light at a specific excitation wavelength and then emit light at a longer wavelength. While the intrinsic fluorescence of this compound has not been reported, it is conceivable that fluorescent derivatives could be synthesized for highly sensitive detection.
There are currently no published studies describing the synthesis of fluorescent derivatives of this compound or their subsequent analysis by fluorimetric methods. Therefore, data on excitation and emission wavelengths, quantum yields, and limits of detection are not available.
Interactive Data Table: Fluorimetric Data for Derivatives of this compound No publicly available data.
Electrochemical Methods for Redox Potential Determination and Detection
Electrochemical methods involve the measurement of electrical properties such as current, potential, or charge to determine the concentration of a substance or to study its redox behavior. Techniques like cyclic voltammetry could potentially be used to investigate the oxidation and reduction potentials of this compound. The bromo and amide functional groups, as well as the substituted aromatic rings, would influence its electrochemical properties.
Despite the potential applicability of these methods, a search of the scientific literature did not yield any studies that have investigated the electrochemical properties of this compound. Consequently, there is no data available on its redox potentials, the types of electrodes used for its analysis, or the development of any electrochemical detection methods.
Interactive Data Table: Electrochemical Data for this compound No publicly available data.
Future Research Directions and Emerging Paradigms for Benzamide Derivatives
Exploration of Sustainable and Environmentally Benign Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the development of sustainable and green methodologies. For 3-bromo-N-(3,4-dimethylphenyl)benzamide and its analogues, research should pivot away from traditional synthesis methods, which may involve harsh reagents and generate significant waste, towards more environmentally friendly alternatives.
Future synthetic explorations could include:
Catalytic Amidation: Investigating novel catalysts, such as those based on abundant metals or even metal-free systems, for the direct amidation of 3-bromobenzoic acid with 3,4-dimethylaniline (B50824).
Flow Chemistry: Utilizing continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of benzamides. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Green Solvents: Moving away from conventional volatile organic solvents to more benign alternatives like water, supercritical fluids, or bio-based solvents will be a critical step in reducing the environmental footprint of benzamide (B126) synthesis.
Electrochemical Synthesis: Exploring electrochemical methods for the formation of the amide bond could provide a reagent-light and energy-efficient synthetic route. A preparation method for 2-amino-5-bromo-N,3-dimethylbenzamide has been described that utilizes the electrolysis of hydrobromic acid to generate bromine in situ, thereby avoiding the handling of corrosive liquid bromine and improving safety and environmental compatibility.
| Sustainable Synthetic Approach | Potential Advantages | Key Research Focus |
| Nano-Catalysis | High efficiency, reusability, mild reaction conditions. | Development of novel nano-catalysts (e.g., SBA-Pr-SO3H) for amide bond formation. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields. | Optimization of flow reactor parameters for the synthesis of this compound. |
| Green Solvents | Reduced environmental impact, improved safety. | Screening and application of bio-derived solvents or water-based systems. |
| Electrosynthesis | Avoidance of hazardous reagents, energy efficiency, mild conditions. | Development of electrochemical protocols for direct C-N bond formation. |
Deeper Mechanistic Elucidation of Novel Biological Interactions and Target Pathways
Benzamide derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. arxiv.orgresearchgate.netresearchgate.net A significant future direction for this compound is the in-depth investigation of its potential biological targets and mechanisms of action.
Key areas for investigation include:
Target Identification: Employing techniques such as chemical proteomics and affinity chromatography to identify the specific cellular proteins that this compound interacts with.
Enzyme Inhibition Studies: Given that many benzamides act as enzyme inhibitors, this compound should be screened against panels of relevant enzymes, such as kinases, histone deacetylases (HDACs), or poly(ADP-ribose) polymerase (PARP). researchgate.net
Structural Biology: Determining the crystal structure of this compound bound to its biological target would provide invaluable insights into its mode of action and facilitate the rational design of more potent analogues.
Pathway Analysis: Once a target is identified, further studies would be needed to understand how the interaction of the compound with its target affects cellular signaling pathways.
| Potential Biological Target Class | Example | Rationale for Investigation |
| Protein Kinases | Fibroblast Growth Factor Receptor (FGFR) | Many substituted benzamides have shown activity as kinase inhibitors in cancer therapy. |
| DNA-Associated Enzymes | Poly(ADP-ribose) polymerase (PARP) | The benzamide core is a known pharmacophore for PARP inhibition. |
| Histone Deacetylases (HDACs) | HDAC2 | N-substituted benzamides have been developed as HDAC inhibitors for cancer treatment. |
| Microbial Enzymes | Dihydropteroate synthase | Sulfa drugs, which share structural similarities, target this enzyme in bacteria. |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. These computational tools can be leveraged to accelerate the development of new benzamide derivatives with desired properties.
Future applications of AI and ML in this context include:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physicochemical properties of novel benzamide derivatives based on their chemical structure.
Generative Models: Using generative AI algorithms to design new benzamide molecules, like analogues of this compound, with optimized properties for a specific biological target. These models can explore vast chemical spaces to identify promising new candidates. arxiv.org
Synthesis Prediction: Employing AI tools to predict optimal synthetic routes, reaction conditions, and potential yields for the synthesis of complex benzamide derivatives, thereby reducing the time and resources spent on experimental optimization.
Explainable AI: Utilizing explainable AI techniques to gain a deeper understanding of the chemical features that drive the desired properties in benzamide derivatives, bridging the gap between computational prediction and a chemist's intuition. arxiv.org
| AI/ML Application | Objective | Potential Impact |
| QSAR/QSPR Modeling | Predict biological activity and properties. | Prioritize the synthesis of the most promising candidates. |
| Generative Chemistry | Design novel molecules with optimized features. | Accelerate the discovery of new lead compounds. |
| Retrosynthesis Prediction | Propose efficient and sustainable synthetic routes. | Reduce experimental effort and resource consumption. |
| Explainable AI (XAI) | Understand the structure-activity relationship. | Guide rational drug design with chemical insights. arxiv.org |
Development of Advanced Analytical Platforms for In-Situ and Real-Time Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and control. Future research should focus on applying and developing advanced analytical platforms for the synthesis and study of this compound.
Promising analytical technologies include:
Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools, such as NMR, UV/Vis, and IR spectroscopy, into flow chemistry setups can provide real-time data on reaction progress, intermediate formation, and impurity profiles. nih.govresearchgate.net
Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing quick structural confirmation of products and intermediates. waters.com
Internet-Based Monitoring: The development of software systems that allow for the remote monitoring and control of chemical reactions via the internet can enhance automation and facilitate autonomous self-optimization of reaction conditions. acs.orgacs.org
| Analytical Platform | Information Gained | Application in Benzamide Research |
| In-situ NMR/IR Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Mechanistic studies and kinetic analysis of synthesis. nih.govresearchgate.net |
| Real-Time Mass Spectrometry | Rapid identification of reaction components and byproducts. waters.com | High-throughput reaction screening and optimization. |
| Online Chromatography (UHPLC) | Quantitative analysis of product purity and yield. nih.govresearchgate.net | Process control and quality assurance in continuous manufacturing. |
| Web-Connected Sensors | Remote monitoring of reaction parameters (T, P, flow rate). acs.orgacs.org | Automated and self-optimizing synthesis platforms. |
Expansion of the Reactivity Profile for Chemo- and Regioselective Transformations
The functional groups present in this compound—the bromo substituent, the amide linkage, and the aromatic rings—offer multiple sites for further chemical modification. A key area of future research will be the development of novel chemo- and regioselective transformations to create a diverse library of analogues with unique properties.
Future directions for synthetic transformations include:
Cross-Coupling Reactions: Utilizing the bromine atom as a handle for various palladium-catalyzed or other metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.
C-H Activation: Exploring the direct functionalization of the C-H bonds on the aromatic rings to introduce substituents in a highly regioselective manner, which can be a more atom-economical approach than traditional methods.
Directed Lithiation: Investigating how the amide group can direct the regioselective lithiation and subsequent functionalization of the aromatic rings. mdpi.comresearchgate.net
Photoredox Catalysis: Employing visible-light-mediated reactions to achieve novel transformations under mild conditions, potentially accessing chemical space that is not reachable through traditional thermal methods.
| Transformation Type | Target Site on Molecule | Potential New Functionality |
| Suzuki Coupling | C-Br bond | Aryl, heteroaryl, or vinyl groups. |
| Buchwald-Hartwig Amination | C-Br bond | Primary or secondary amines. |
| Directed C-H Functionalization | Aromatic C-H bonds | Alkyl, aryl, or functional groups. |
| Photocatalytic Reactions | Various sites | Novel and complex structural motifs. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-(3,4-dimethylphenyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via amide coupling using 3-bromobenzoyl chloride and 3,4-dimethylaniline. Reaction parameters (temperature, solvent polarity, catalyst) should be optimized using a factorial design approach . Retrosynthetic analysis tools, such as AI-powered platforms leveraging databases like Reaxys or Pistachio, can predict feasible intermediates and reaction pathways . For reproducibility, monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients optimized for brominated aromatics.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br bond at ~1.90 Å) and confirms stereoelectronic effects from bromine substitution .
- NMR : ¹H NMR (δ 7.4–8.1 ppm for aromatic protons; δ 2.2 ppm for methyl groups) and ¹³C NMR (C=O at ~165 ppm) validate functional groups.
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹).
Q. How can researchers determine the solubility and formulation stability of this compound for in vitro assays?
- Methodological Answer : Use Hansen solubility parameters to identify compatible solvents (e.g., DMSO for stock solutions). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For aqueous formulations, employ surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility .
Advanced Research Questions
Q. How do researchers address discrepancies between computational predictions and experimental results in the physicochemical properties of this compound?
- Methodological Answer : Cross-validate DFT-calculated properties (e.g., logP, pKa) with experimental data. For example, if predicted solubility diverges from observed values, refine computational models using COSMO-RS solvation theory or molecular dynamics simulations . Validate crystallographic data against Cambridge Structural Database entries to resolve steric clashes or tautomeric mismatches .
Q. What experimental strategies are recommended for investigating the compound's interaction with bacterial enzyme targets (e.g., acps-pptase)?
- Methodological Answer :
- Enzyme assays : Use fluorescence polarization or SPR to measure binding affinity (KD) and inhibition constants (IC50).
- Mutagenesis studies : Identify critical residues (e.g., catalytic Ser/His in acps-pptase) via alanine scanning .
- Metabolomics : Track downstream pathway disruptions (e.g., fatty acid biosynthesis) using LC-MS/MS .
Q. What advanced computational modeling approaches are employed to predict the compound's reactivity and stability under various conditions?
- Methodological Answer :
- Reactivity : Simulate electrophilic aromatic substitution using Gaussian09 with M06-2X/6-311+G(d,p) basis sets.
- Degradation pathways : Apply AIMD (Ab Initio Molecular Dynamics) to model hydrolysis or photodegradation products .
- Crystal packing : Predict polymorph stability via Mercury CSD software to optimize crystallization protocols .
Q. How should researchers design factorial experiments to study multiple reaction parameters simultaneously in the synthesis process?
- Methodological Answer : Implement a 2³ factorial design to evaluate temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. DMF). Use ANOVA to identify significant factors and response surface methodology (RSM) to optimize yield . Include center points to detect curvature in response.
Data Contradiction Analysis
Q. How can researchers resolve contradictions between observed biological activity and computational docking results?
- Methodological Answer :
- Re-dock with flexible receptors : Account for protein conformational changes using induced-fit docking (Schrödinger Suite).
- Validate false negatives/positives : Compare with orthogonal assays (e.g., thermal shift assays for target engagement) .
- Check protonation states : Use Epik to model ionization at physiological pH, as incorrect states may skew docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
